molecular formula C26H14 B086126 Acenaphtho[1,2-j]fluoranthene CAS No. 193-21-5

Acenaphtho[1,2-j]fluoranthene

Cat. No.: B086126
CAS No.: 193-21-5
M. Wt: 326.4 g/mol
InChI Key: ILYGRCGTUMHLGR-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-j]fluoranthene is a polycyclic aromatic hydrocarbon that consists of fused aromatic rings. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields. The compound’s structure allows for extensive conjugation, which can influence its electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acenaphtho[1,2-j]fluoranthene can be synthesized through a series of tandem cyclization reactions. One common method involves the dehydrofluorination of 1,4-di(1-naphthyl)-2,5-difluorobenzene on activated γ-alumina. The presence of residual hydroxyl groups in the alumina can reduce the yield of the target product due to side hydrolysis reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This often includes controlling the temperature, pressure, and the presence of catalysts to facilitate the desired cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: Acenaphtho[1,2-j]fluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Acenaphtho[1,2-j]fluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which acenaphtho[1,2-j]fluoranthene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extensive conjugated system allows it to interact with DNA, proteins, and other biomolecules, potentially leading to changes in their structure and function. The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

  • Acenaphtho[1,2-k]fluoranthene
  • Benzo[a]pyrene
  • Chrysene

Comparison: Acenaphtho[1,2-j]fluoranthene is unique due to its specific arrangement of fused rings, which influences its electronic properties and reactivity. Compared to similar compounds like benzo[a]pyrene and chrysene, this compound may exhibit different reactivity patterns and biological activities due to its distinct structure .

Properties

IUPAC Name

heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYGRCGTUMHLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348065
Record name Acenaphtho[1,2-j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193-21-5
Record name Acenaphtho[1,2-j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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